

physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
Cat. No.:	B036380

[Get Quote](#)

An In-depth Technical Guide on N-phenyltrifluoroacetimidoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyltrifluoroacetimidoyl chloride (CAS No. 61881-19-4) is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the construction of complex molecules. Its trifluoroacetimidoyl chloride moiety serves as an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical and Chemical Properties

N-phenyltrifluoroacetimidoyl chloride is a colorless to yellow liquid under standard conditions.^[1] It is characterized by its high reactivity, particularly towards nucleophiles, and its sensitivity to

moisture.[\[1\]](#)[\[2\]](#) Due to its hazardous nature, appropriate safety precautions should be taken during handling and storage.[\[2\]](#)

Quantitative Data

A summary of the key physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_8H_5ClF_3N$	[3] [4]
Molecular Weight	207.58 g/mol	[3] [4]
CAS Number	61881-19-4	[3] [4]
Appearance	Colorless to Yellow Liquid	[1]
Boiling Point	53 °C @ 10 mmHg	[5]
Density	1.31 g/cm ³	[3]
Refractive Index	1.4750 - 1.4800	[5]
Solubility	Slightly soluble in chloroform and methanol.	[5] [6]
Storage Conditions	Store at 0-10 °C under an inert atmosphere. [5] [6]	

Chemical Reactivity and Applications

The reactivity of N-phenyltrifluoroacetimidoyl chloride is dominated by the electrophilic nature of the carbon atom in the imidoyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.

One of its most notable applications is in the field of carbohydrate chemistry. It reacts with hemiacetals, such as those found in sugars, to form N-phenyltrifluoroacetimidate glycosyl donors.[\[3\]](#) These donors are then utilized in glycosylation reactions to form glycosidic bonds, which are crucial for the synthesis of oligosaccharides and glycoconjugates.[\[3\]](#)

The general reaction with an alcohol proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the imidoyl chloride carbon, followed by the elimination of hydrogen chloride.

Experimental Protocols

Synthesis of N-phenyltrifluoroacetimidoyl chloride

A carbon tetrachloride-free synthesis method is preferred due to the toxicity of carbon tetrachloride. A common and efficient method involves the reaction of 2,2,2-trifluoro-N-phenylacetamide with a chlorinating agent such as phosphorus oxychloride (POCl_3) in the presence of a base like pyridine.

Materials:

- 2,2,2-trifluoro-N-phenylacetamide
- Phosphorus oxychloride (POCl_3)
- Pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-N-phenylacetamide in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride to the stirred solution.
- Following the addition of POCl_3 , add pyridine dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude N-phenyltrifluoroacetimidoyl chloride can be purified by vacuum distillation to yield a clear, colorless to yellow liquid.

Procedure:

- Set up a vacuum distillation apparatus.
- Transfer the crude product to the distillation flask.
- Carefully apply vacuum and heat the flask to distill the product at its boiling point (53 °C at 10 mmHg).[5]
- Collect the purified product in a pre-weighed receiving flask.

Spectroscopic Data

The structural characterization of N-phenyltrifluoroacetimidoyl chloride is achieved through various spectroscopic techniques.

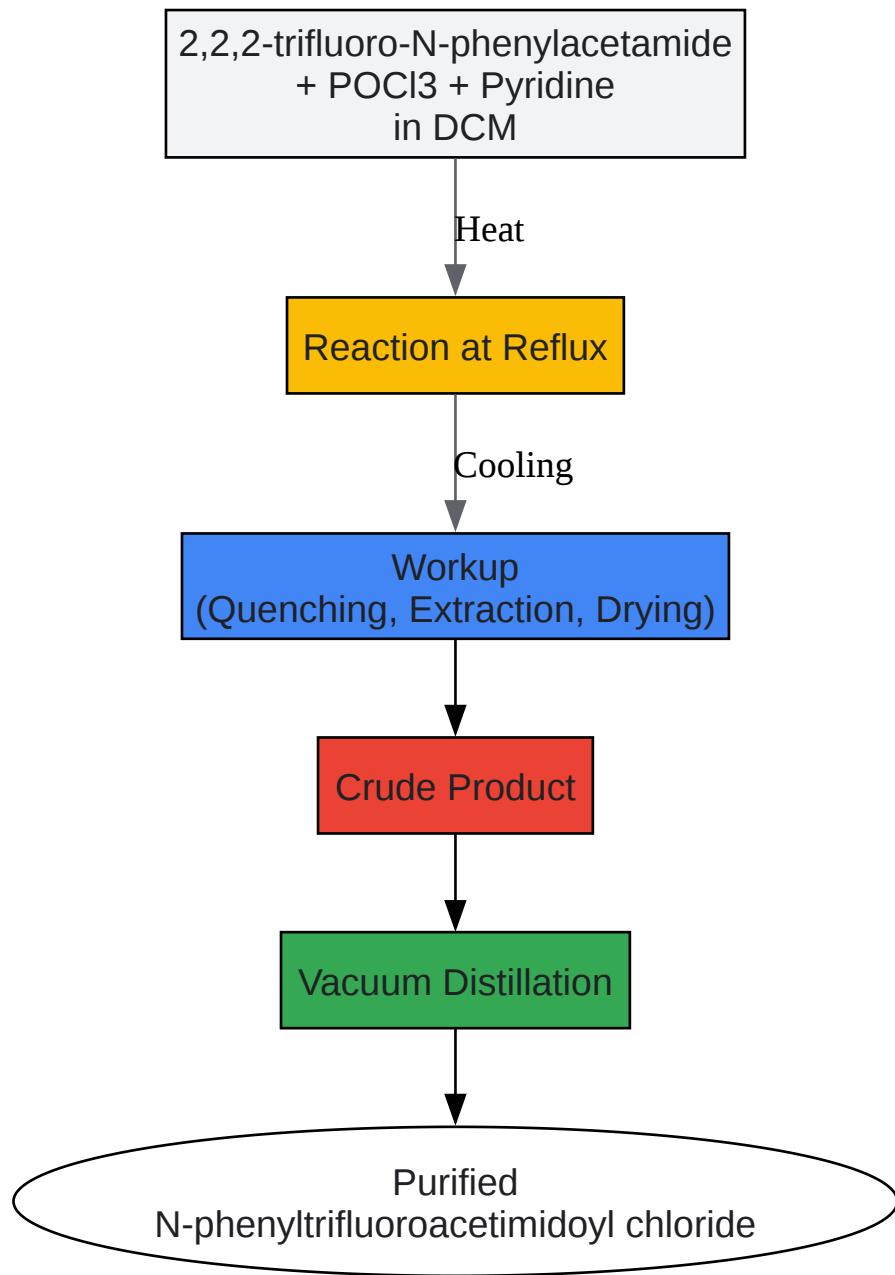
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group. The chemical shifts will be in the aromatic region (typically δ 7.0-8.0 ppm).

- ^{13}C NMR: The carbon NMR spectrum will exhibit signals for the carbons of the phenyl ring and the two carbons of the trifluoroacetimidoyl group. The carbon of the CF_3 group will appear as a quartet due to coupling with the three fluorine atoms. The imidoyl carbon ($\text{C}=\text{N}$) is expected to have a chemical shift in the range of δ 140-160 ppm. PubChem provides access to a ^{13}C NMR spectrum for this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the $\text{C}=\text{N}$ bond (around 1650-1680 cm^{-1}), C-F bonds (strong absorptions in the 1100-1300 cm^{-1} region), and the aromatic C-H and C=C bonds.

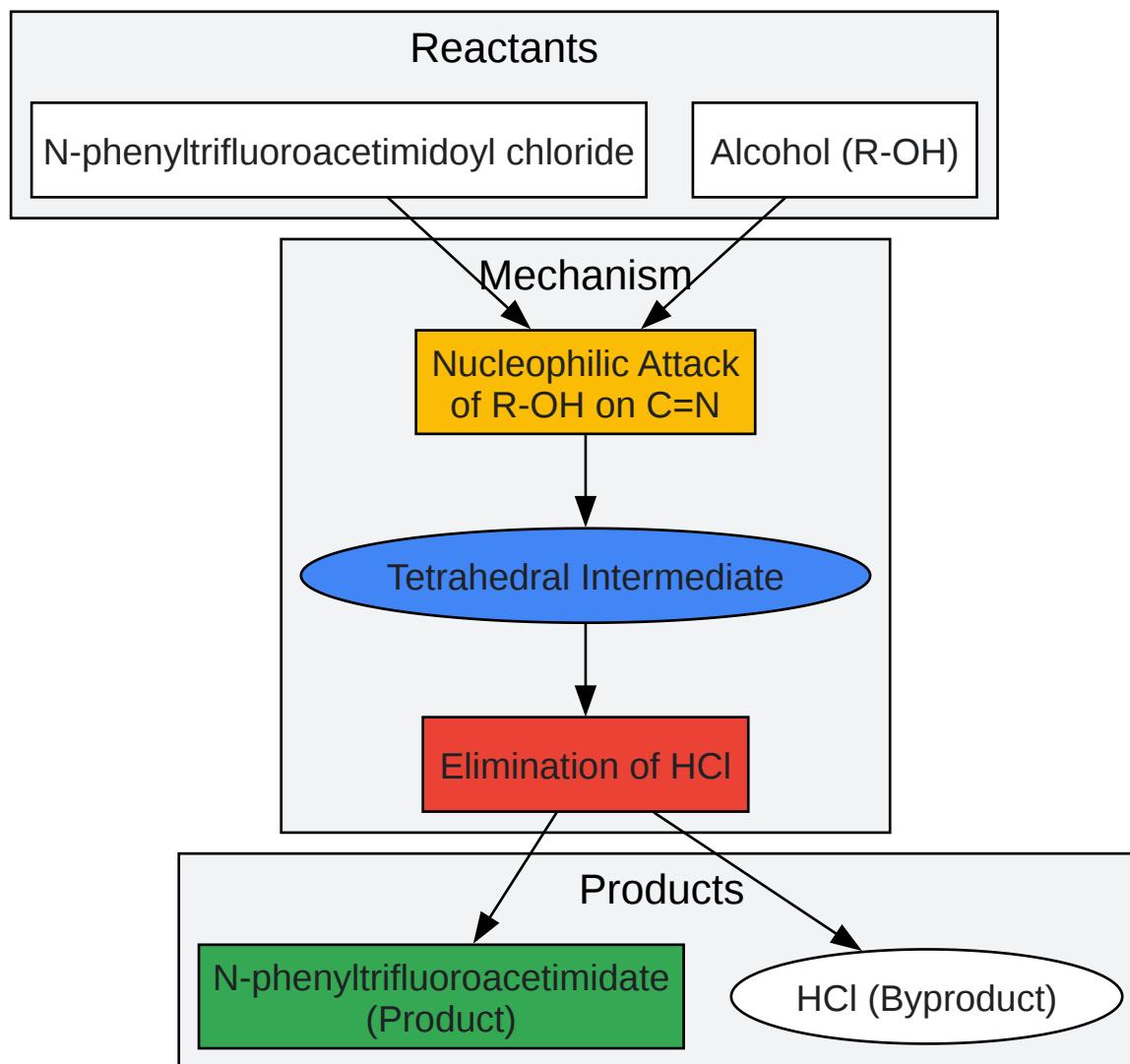

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound (207.58 g/mol).[3] Fragmentation patterns would likely involve the loss of a chlorine atom, a trifluoromethyl group, or cleavage of the phenyl ring. A GC-MS spectrum is available on PubChem.[3]

Mandatory Visualizations

Synthesis Workflow

Synthesis of N-phenyltrifluoroacetimidoyl chloride



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of N-phenyltrifluoroacetimidoyl chloride.

Reaction with Alcohols

Reaction with Alcohols

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for the reaction of N-phenyltrifluoroacetimidoyl chloride with an alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | C8H5ClF3N | CID 10058869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ^1H NMR Spectrum [acadiau.ca]
- 5. A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036380#physical-and-chemical-properties-of-n-phenyltrifluoroacetimidoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

